An In-depth Technical Guide to 4-Amino-1-methylpiperidine (CAS: 41838-46-4)
An In-depth Technical Guide to 4-Amino-1-methylpiperidine (CAS: 41838-46-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-methylpiperidine, a versatile synthetic building block with significant applications in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides established protocols for its synthesis and characterization, and explores its role in the development of novel therapeutics, particularly in the areas of neurological disorders and infectious diseases. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological mechanisms are illustrated with diagrams.
Introduction
4-Amino-1-methylpiperidine, with CAS number 41838-46-4, is a substituted piperidine (B6355638) that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a primary amino group and a tertiary amine within a saturated heterocyclic ring, allows for diverse chemical modifications, making it a valuable scaffold in the design of compounds with specific pharmacological profiles.[2] This guide aims to be a thorough resource for researchers and professionals working with this compound, consolidating essential technical information to facilitate its effective use in the laboratory and in drug development pipelines.
Chemical and Physical Properties
4-Amino-1-methylpiperidine is typically a colorless to pale yellow liquid under standard conditions.[2] A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of 4-Amino-1-methylpiperidine
| Property | Value | Reference(s) |
| CAS Number | 41838-46-4 | [3][4] |
| Molecular Formula | C₆H₁₄N₂ | [3][4] |
| Molecular Weight | 114.19 g/mol | [3][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [2][3] |
| Boiling Point | 62-64 °C at 1 mmHg | [5] |
| Density | 0.91 g/cm³ | [3][4] |
| Refractive Index | 1.4700-1.4740 | [5] |
| pKa | 9.92 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in water and various organic solvents | [4] |
| SMILES | CN1CCC(CC1)N | [6] |
| InChI | InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | [6] |
| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N | [6] |
Synthesis and Purification
A common and efficient method for the synthesis of 4-Amino-1-methylpiperidine is the reductive amination of 1-methyl-4-piperidone (B142233). This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of 1-Methyl-4-piperidone
This protocol is adapted from established procedures for reductive amination.[7][8]
Materials:
-
1-Methyl-4-piperidone
-
Ammonium acetate (B1210297) (NH₄OAc) or Ammonia (NH₃) in a suitable solvent (e.g., methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in methanol, add an excess of the amine source (e.g., ammonium acetate, 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-1-methylpiperidine.
Purification Protocol
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[5]
For Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane, often with a small percentage of a basic modifier like triethylamine (B128534) or ammonium hydroxide (B78521) to prevent streaking. A typical eluent system is a mixture of methanol and dichloromethane (e.g., 3:7) with a small amount of ammonia (e.g., 3.5%).[5]
The following diagram illustrates the general workflow for the synthesis and purification of 4-Amino-1-methylpiperidine.
Spectral Data and Characterization
The identity and purity of 4-Amino-1-methylpiperidine are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for 4-Amino-1-methylpiperidine
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~2.6-2.8 | m | 1H | CH-NH₂ |
| H-2, H-6 (axial) | ~1.9-2.1 | m | 2H | CH₂ |
| H-2, H-6 (equatorial) | ~2.7-2.9 | m | 2H | CH₂ |
| H-3, H-5 (axial) | ~1.3-1.5 | m | 2H | CH₂ |
| H-3, H-5 (equatorial) | ~1.7-1.9 | m | 2H | CH₂ |
| N-CH₃ | ~2.2-2.3 | s | 3H | N-CH₃ |
| NH₂ | ~1.5-2.5 | br s | 2H | NH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-4 | ~49-51 | C-NH₂ |
| C-2, C-6 | ~55-57 | CH₂ |
| C-3, C-5 | ~35-37 | CH₂ |
| N-CH₃ | ~46-48 | N-CH₃ |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-1-methylpiperidine exhibits characteristic absorption bands corresponding to its functional groups. A reference to a vapor phase IR spectrum is available on PubChem.[6]
Table 3: Characteristic IR Absorption Bands for 4-Amino-1-methylpiperidine
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3360-3280 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine (-NH₂) |
| 2950-2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1470-1430 | Medium | C-H Bend | Aliphatic (CH₂) |
| 1150-1050 | Medium | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-Amino-1-methylpiperidine would be expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve alpha-cleavage adjacent to the nitrogen atoms.
Table 4: Predicted Key Mass Spectral Fragments for 4-Amino-1-methylpiperidine
| m/z | Possible Fragment Ion | Notes |
| 114 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage with loss of CH₃NH₂ |
| 57 | [C₃H₇N]⁺ | Further fragmentation |
Applications in Drug Discovery and Development
4-Amino-1-methylpiperidine is a valuable scaffold in the design of various therapeutic agents, particularly those targeting the central nervous system (CNS) and infectious diseases.[1][2]
Central Nervous System (CNS) Drug Discovery
Derivatives of 4-aminopiperidine (B84694) have been investigated for their potential as cognition enhancers and for the treatment of neurodegenerative diseases.[6] One significant area of research is the development of N-type calcium channel blockers.[5][9]
N-type Calcium Channel Blockade: N-type calcium channels are predominantly located on presynaptic nerve terminals and are crucial for regulating neurotransmitter release.[9] Blockade of these channels has been identified as a promising strategy for the development of novel analgesics.[5][9] Derivatives of 4-aminopiperidine have been synthesized and shown to be selective blockers of N-type calcium channels.[9] The mechanism of action is believed to involve the blockade of the channel in its inactivated state, leading to a reduction in calcium influx and subsequent neurotransmitter release.[9]
The following diagram illustrates the proposed mechanism of action of 4-aminopiperidine derivatives as N-type calcium channel blockers.
Antiviral Activity
Derivatives of 4-aminopiperidine have emerged as potent inhibitors of Hepatitis C Virus (HCV) assembly.[10][11]
HCV Assembly Inhibition: The 4-aminopiperidine scaffold has been identified as a chemotype that inhibits the assembly and release of infectious HCV particles.[10][11] The mechanism is thought to involve the disruption of the co-localization of HCV core proteins with cytosolic lipid droplets, a critical step in the formation of new virions.[10] This mode of action is distinct from many existing HCV drugs that target viral replication enzymes, suggesting that these compounds could be used in combination therapies.[11]
The diagram below depicts the role of 4-aminopiperidine derivatives in inhibiting HCV assembly.
Safety and Handling
4-Amino-1-methylpiperidine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 5: GHS Hazard Information for 4-Amino-1-methylpiperidine
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS02: FlameGHS05: Corrosion | Danger | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage |
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
4-Amino-1-methylpiperidine is a foundational building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its utility in developing compounds for CNS disorders and as antiviral agents highlights its importance in drug discovery. This technical guide has provided a consolidated resource of its chemical properties, synthetic and purification protocols, and an overview of its key applications, which should serve as a valuable tool for researchers and drug development professionals. Further exploration of this scaffold is likely to yield new and improved therapeutic candidates in the future.
References
- 1. journals.usb.ac.ir [journals.usb.ac.ir]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-1-methylpiperidine | 41838-46-4 | TCI AMERICA [tcichemicals.com]
- 4. 4-Amino-1-methylpiperidine | 41838-46-4 | FA13686 [biosynth.com]
- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]


